Physicochemical properties of 1,3-Dibromo-5,7-dimethyladamantane
Physicochemical properties of 1,3-Dibromo-5,7-dimethyladamantane
An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dibromo-5,7-dimethyladamantane
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,3-Dibromo-5,7-dimethyladamantane, a key chemical intermediate. The adamantane cage, with its unique rigid and polycyclic structure, offers a stable and predictable three-dimensional scaffold that is highly valued in medicinal chemistry and materials science.[1] This document delves into the synthesis, physicochemical properties, reactivity, and applications of the 1,3-dibromo-5,7-dimethyl derivative, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to 1,3-Dibromo-5,7-dimethyladamantane
1,3-Dibromo-5,7-dimethyladamantane (CAS No. 21912-23-2) is an organobromine compound featuring a tricyclic alkane core.[2] The adamantane structure is essentially a diamondoid, the smallest unit cage of a diamond-crystal lattice, which imparts exceptional thermal and chemical stability. The bridgehead positions (1, 3, 5, and 7) are tertiary carbons, making them particularly interesting for functionalization. In this molecule, two of these positions are substituted with bromine atoms and two with methyl groups.
The presence of two bromine atoms at the 1 and 3 bridgehead positions provides reactive sites for nucleophilic substitution, making this compound a versatile building block for synthesizing more complex, disubstituted adamantane derivatives.[2][3] These derivatives are explored for a variety of applications, from pharmaceuticals to advanced polymers, due to the desirable properties conferred by the adamantane scaffold, such as high lipophilicity and structural rigidity.[1][2]
Synthesis of 1,3-Dibromo-5,7-dimethyladamantane
The primary synthetic route to 1,3-Dibromo-5,7-dimethyladamantane involves the direct electrophilic bromination of 1,3-dimethyladamantane. The bridgehead C-H bonds of the adamantane core are susceptible to substitution reactions.
Synthesis Workflow
Caption: General workflow for the synthesis of 1,3-Dibromo-5,7-dimethyladamantane.
Detailed Experimental Protocol
This protocol is based on established methods for the bromination of substituted adamantanes.[3][4]
Materials:
-
1,3-Dimethyladamantane (≥99%)[5]
-
Liquid Bromine (Br₂)
-
Catalyst: HBr in Acetic Acid or a Lewis acid (e.g., AlBr₃)[3][6]
-
Halogenated hydrocarbon solvent (e.g., Dichloromethane)[2][6]
-
5% Sodium hydrosulfite solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, charge 1,3-dimethyladamantane and a catalytic amount of HBr in acetic acid.[3][4]
-
Bromination: Heat the mixture to approximately 50-55°C. Slowly add liquid bromine drop-wise to the reaction mixture while maintaining the temperature. The use of a halogenated hydrocarbon solvent is also reported to facilitate the reaction.[2][6]
-
Causality: The application of heat and a catalyst facilitates the electrophilic substitution of hydrogen atoms with bromine at the electron-rich tertiary bridgehead carbons. The methyl groups are electron-donating, further activating the adamantane core, though they also provide steric hindrance.
-
-
Reaction Monitoring: Maintain the reaction at 50-55°C for several hours (e.g., 12 hours) until the reaction is complete, which can be monitored by Gas Chromatography (GC).[3][4]
-
Work-up: After completion, cool the reaction mixture. Distill any excess bromine. Dilute the cooled mixture with a solvent like dichloromethane.[3][4]
-
Quenching: Carefully wash the organic mixture with a 5% sodium hydrosulfite solution to neutralize any remaining bromine, followed by washes with deionized water.[4]
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved through crystallization or distillation to obtain high-purity 1,3-Dibromo-5,7-dimethyladamantane.[7]
Physicochemical Properties
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 21912-23-2 | [2][8][9] |
| Molecular Formula | C₁₂H₁₈Br₂ | [2][8][9] |
| Molecular Weight | 322.08 g/mol | [2][8][9] |
| Appearance | Data not available; expected to be a solid at room temperature. | |
| Melting Point | Not explicitly reported in available literature. | [2] |
| Boiling Point | Not explicitly reported in available literature. | [2] |
| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. | [2] |
Spectroscopic Data (Inferred and Comparative)
While specific spectra for 1,3-Dibromo-5,7-dimethyladamantane are not widely published, its spectroscopic characteristics can be reliably inferred from data on closely related compounds such as 1,3-dibromoadamantane and other adamantane derivatives.[10][11][12]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 1.0-3.0 ppm). The signals would correspond to the methyl protons (a singlet) and the various methylene (CH₂) and methine (CH) protons of the adamantane cage. The protons on carbons adjacent to the bromine atoms would be shifted downfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clearer picture of the molecule's symmetry. Key expected signals include:
-
Carbons bearing the bromine atoms (C-Br) would be significantly deshielded.
-
Carbons bearing the methyl groups (C-CH₃).
-
The methyl carbons themselves (-CH₃).
-
The remaining methylene and methine carbons of the adamantane skeleton. Studies on 1,3-disubstituted adamantanes confirm that substituent effects are largely additive, allowing for predictable chemical shifts.[11]
-
Crystal Structure
Specific crystallographic data for 1,3-Dibromo-5,7-dimethyladamantane is not available in the surveyed literature. However, studies on similar molecules like 1,3-dibromoadamantane and 1,3,5,7-tetrabromoadamantane provide valuable insights.[13][14] Adamantane derivatives are known for their ability to form plastic crystals, a mesophase where molecules have long-range positional order but are rotationally disordered. The crystal packing is influenced by intermolecular interactions, such as Br···Br van der Waals contacts, which help in the formation of supramolecular structures.[14] For 1,3-dibromoadamantane, the crystal system is orthorhombic with a Pnma space group.[13]
Reactivity and Applications
Core Structure and Reactivity
Caption: Molecular structure highlighting the reactive bridgehead positions.
The reactivity of 1,3-Dibromo-5,7-dimethyladamantane is dominated by the two carbon-bromine bonds at the bridgehead positions.[3]
-
Nucleophilic Substitution (Sₙ1): The rigid, cage-like structure of the adamantane core prevents backside attack, making the Sₙ2 mechanism impossible.[3] However, the tertiary nature of the bridgehead carbons allows for the formation of a relatively stable tertiary carbocation upon departure of the bromide leaving group. This makes bridgehead bromoadamantanes readily undergo Sₙ1 reactions with various nucleophiles.[3] The presence of electron-donating methyl groups further stabilizes the carbocation intermediate, enhancing reactivity.[3]
-
Further Functionalization: The two bromine atoms can be substituted sequentially, allowing for the synthesis of di-functionalized adamantanes. This makes the molecule a valuable precursor for creating derivatives with tailored properties.[2][3] For example, it can be converted to 1,3-diamino-5,7-dimethyladamantane, a monomer used in the production of high-performance polyimide films.[2]
Key Applications
-
Organic Synthesis: It serves as a fundamental building block for introducing the 5,7-dimethyladamantane-1,3-diyl scaffold into larger molecules.[2]
-
Pharmaceutical Intermediates: Adamantane derivatives are widely used in drug discovery. Amantadine is a well-known antiviral drug.[1] 1,3-Dibromo-5,7-dimethyladamantane is a precursor for creating novel pharmaceutical compounds where the adamantane cage can be used to control lipophilicity and drug-receptor interactions.[2]
-
Materials Science: The thermal stability and rigidity of the adamantane core make it an attractive component for advanced polymers and materials with enhanced thermal resistance and mechanical strength.[2]
-
Agrochemicals: It has potential as a starting material for novel pesticides and herbicides.[2]
Safety and Handling
Conclusion
1,3-Dibromo-5,7-dimethyladamantane is a highly valuable and versatile chemical intermediate. Its unique physicochemical properties, derived from the rigid and stable adamantane scaffold, combined with the reactivity of its two bridgehead bromine atoms, make it a crucial starting material in diverse fields. From the synthesis of advanced polymers to the development of novel pharmaceuticals, this compound provides a robust platform for creating complex and functional molecules. This guide has synthesized the available technical information to provide a solid foundation for its use in research and development.
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